molecular formula C24H32O5S B602399 Spironolactone Impurity G CAS No. 880106-10-5

Spironolactone Impurity G

Cat. No.: B602399
CAS No.: 880106-10-5
M. Wt: 432.58
InChI Key:
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Description

Spironolactone Impurity G, also known as 6.BETA.-HYDROXY-SPIRONOLACTONE, is a chemical compound with the molecular formula C24H32O5S and a molecular weight of 432.573. It is a derivative of spironolactone, a well-known diuretic and antihypertensive medication.

Scientific Research Applications

Spironolactone Impurity G has a wide range of applications in scientific research:

Preparation Methods

The synthesis of Spironolactone Impurity G involves several steps, starting from spironolactone. The key synthetic route includes the hydroxylation of spironolactone at the 6-beta position. This reaction typically requires specific reagents and conditions to achieve the desired stereochemistry. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Spironolactone Impurity G undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Mechanism of Action

The mechanism of action of Spironolactone Impurity G involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various signaling pathways and cellular processes .

Comparison with Similar Compounds

Spironolactone Impurity G is unique compared to other similar compounds due to its specific stereochemistry and functional groups. Similar compounds include:

Properties

IUPAC Name

S-[(6S,7S,8R,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5S/c1-13(25)30-21-19-15(22(2)8-4-14(26)12-17(22)20(21)28)5-9-23(3)16(19)6-10-24(23)11-7-18(27)29-24/h12,15-16,19-21,28H,4-11H2,1-3H3/t15-,16-,19+,20-,21-,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDJXLWZYONFCD-YGIRGZTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1C2C(CCC3(C2CCC34CCC(=O)O4)C)C5(CCC(=O)C=C5C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@H]1[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]34CCC(=O)O4)C)[C@]5(CCC(=O)C=C5[C@@H]1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880106-10-5
Record name 6beta-Hydroxy-spironolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880106105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-HYDROXY-SPIRONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH8L8AL2LR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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